MAO-B-IN-35
Description
Historical Context of MAO-B Inhibitor Development
The development of monoamine oxidase inhibitors (MAOIs) spans over seven decades, beginning with the discovery of iproniazid in the 1950s as a non-selective, irreversible MAO inhibitor for tuberculosis treatment. Early MAOIs faced limitations due to their lack of enzyme selectivity, leading to adverse effects such as the "cheese reaction" caused by dietary tyramine interactions. The subsequent identification of MAO-A and MAO-B isoforms in the 1960s catalyzed efforts to design subtype-selective inhibitors.
First-generation MAO-B inhibitors like selegiline, derived from an amphetamine pharmacophore, demonstrated improved selectivity but introduced neurotoxic metabolites. This spurred the development of second-generation agents such as rasagiline, which eliminated amphetamine-related toxicity through its aminoindan metabolite. The evolution continued with third-generation reversible MAO-B inhibitors, addressing concerns about irreversible enzyme inactivation. MAO-B Inhibitor 58 (CAS 1619884-75-1) epitomizes this modern class, exhibiting selective, competitive inhibition through a benzofuran- and indazole-derived structure.
| Table 1. Key Milestones in MAO-B Inhibitor Development | ||
|---|---|---|
| Era | Representative Compounds | Mechanistic Advancements |
| 1950s–1960s | Iproniazid, phenelzine | Non-selective MAO inhibition |
| 1980s–1990s | Selegiline | Irreversible MAO-B selectivity |
| 2000s | Rasagiline | Non-amphetamine irreversible inhibition |
| 2010s–present | MAO-B Inhibitor 58, safinamide | Reversible inhibition, enhanced selectivity |
Positional Significance of MAO-B Inhibitor 58 in Enzyme-Targeted Drug Discovery
MAO-B Inhibitor 58 (C~14~H~9~Cl~2~N~3~, molecular weight 290.14 g/mol) distinguishes itself through a dual-mode interaction with the MAO-B enzyme. Its (E)-N-(3,4-dichlorophenyl)-(1H-indazol-5-yl)methanimine structure enables:
- Hydrogen-bonding network : The carbonyl oxygen forms bonds with Tyr60 and Ser59 residues in MAO-B's substrate-binding cavity, enhancing target affinity.
- π–π stacking interactions : The indazole core aligns with Tyr435 and Tyr398, stabilizing the enzyme-inhibitor complex.
Comparative studies reveal MAO-B Inhibitor 58's 94-fold selectivity for MAO-B over MAO-A (IC~50~ = 30 nM vs. 2.82 μM), surpassing earlier agents like selegiline (MAO-B selectivity index = 15). This selectivity profile minimizes off-target effects on peripheral MAO-A, which metabolizes neurotransmitters like serotonin and norepinephrine.
The compound's reversible binding mechanism offers pharmacokinetic advantages, allowing dose-dependent enzyme inhibition without prolonged recovery periods. Structural analyses indicate that replacing traditional propargylamine moieties with a dichlorophenyl-indazolimine group reduces metabolic degradation, as evidenced by its 8-hour plasma half-life in murine models.
| Table 2. Structural and Functional Comparison of MAO-B Inhibitors | |||
|---|---|---|---|
| Parameter | MAO-B Inhibitor 58 | Selegiline | Rasagiline |
| ------------------------ | ------------------------ | ---------------- | ---------------- |
| Molecular Weight | 290.14 g/mol | 187.28 g/mol | 267.35 g/mol |
| Inhibition Type | Reversible | Irreversible | Irreversible |
| MAO-B IC~50~ | 30 nM | 15 nM | 14 nM |
| MAO-B/MAO-A Selectivity | 94:1 | 15:1 | 100:1 |
| Key Structural Motif | Indazolimine | Amphetamine | Aminoindan |
Recent advancements in computational drug design have further illuminated MAO-B Inhibitor 58's potential. Molecular dynamics simulations demonstrate that its 3,4-dichlorophenyl group occupies a hydrophobic subpocket near MAO-B's FAD cofactor, displacing water molecules that typically facilitate substrate oxidation. This mechanism parallels innovations seen in coumarin-derived inhibitors, where alkylamide substitutions at position 3 enhance binding stability.
Properties
Molecular Formula |
C14H9Cl2N3 |
|---|---|
Molecular Weight |
290.1 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine |
InChI |
InChI=1S/C14H9Cl2N3/c15-12-3-2-11(6-13(12)16)17-7-9-1-4-14-10(5-9)8-18-19-14/h1-8H,(H,18,19) |
InChI Key |
ODHPFVFFVLSYBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=NC3=CC(=C(C=C3)Cl)Cl)C=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAO-B Inhibitor 58 typically involves multi-step organic synthesis. The process often starts with the preparation of a core scaffold, followed by functional group modifications to enhance selectivity and potency. Common synthetic routes include:
Formation of the Core Scaffold: This step involves the construction of the basic molecular framework, often through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to improve binding affinity and selectivity towards MAO-B.
Industrial Production Methods
Industrial production of MAO-B Inhibitor 58 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
MAO-B Inhibitor 58 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halides, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include various derivatives of MAO-B Inhibitor 58, each with potentially different pharmacological properties. These derivatives are often screened for enhanced efficacy and reduced side effects .
Scientific Research Applications
MAO-B Inhibitor 58 has a wide range of scientific research applications:
Mechanism of Action
MAO-B Inhibitor 58 exerts its effects by binding to the active site of monoamine oxidase B, thereby preventing the enzyme from catalyzing the oxidative deamination of dopamine and other monoamines. This results in increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets include the active site residues of monoamine oxidase B, and the pathways involved are primarily related to dopamine metabolism .
Comparison with Similar Compounds
MAO-B Inhibitor 58 is compared with other similar compounds such as selegiline, rasagiline, and safinamide. These compounds also inhibit monoamine oxidase B but differ in their selectivity, potency, and side effect profiles .
Selegiline: An irreversible inhibitor of monoamine oxidase B, used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor, known for its neuroprotective properties.
Safinamide: A reversible inhibitor with additional properties such as sodium channel inhibition.
MAO-B Inhibitor 58 is unique in its specific binding affinity and selectivity towards monoamine oxidase B, making it a promising candidate for further research and development .
Biological Activity
MAO-B Inhibitor 58 is a compound belonging to the class of monoamine oxidase B (MAO-B) inhibitors, which play a crucial role in the treatment of neurodegenerative disorders, particularly Parkinson's disease. This article explores the biological activity of MAO-B Inhibitor 58, its mechanism of action, comparative analysis with other inhibitors, and relevant case studies.
MAO-B is an enzyme that catalyzes the oxidative deamination of monoamines, including dopamine. By inhibiting MAO-B, MAO-B Inhibitor 58 increases the levels of neurotransmitters in the brain, enhancing dopaminergic signaling. This is particularly beneficial for managing symptoms associated with Parkinson's disease and potentially delaying disease progression. The compound operates through both reversible and irreversible inhibition mechanisms, preventing the breakdown of neurotransmitters and reducing neurotoxic byproducts such as hydrogen peroxide and ammonia produced during monoamine metabolism .
Selectivity and Potency
One of the key features of MAO-B Inhibitor 58 is its high selectivity for the MAO-B enzyme over MAO-A. This selectivity is essential for minimizing side effects associated with non-selective inhibitors, such as hypertensive crises due to tyramine accumulation. The potency of MAO-B Inhibitor 58 remains to be fully characterized; however, comparative studies indicate that it may exhibit enhanced selectivity due to specific structural modifications.
Comparative Analysis
The following table summarizes the selectivity and potency of various MAO-B inhibitors, including MAO-B Inhibitor 58:
| Compound Name | Selectivity | Potency (IC50) | Unique Features |
|---|---|---|---|
| Selegiline | Moderate | ~0.1 μM | Amphetamine-like structure; non-selective at high doses |
| Rasagiline | High | ~0.05 μM | More potent than selegiline; fewer side effects |
| Safinamide | Moderate | ~0.2 μM | Dual mechanism (MAO-B inhibition + glutamate modulation) |
| MAO-B Inhibitor 58 | High | TBD | Specific structural modifications enhancing selectivity |
Case Studies and Research Findings
Recent studies have evaluated various compounds related to MAO-B inhibition. For instance, a study on benzofuran hybrids demonstrated that certain derivatives exhibited IC50 values in the low nanomolar range for both MAO-A and MAO-B, indicating strong inhibitory activity . Another research effort focused on pyridazinone derivatives revealed IC50 values as low as 0.0059 μM for selective MAO-B inhibition, highlighting the potential for developing highly potent inhibitors .
Molecular Dynamics Studies: Molecular docking studies have provided insights into the binding interactions between MAO-B Inhibitor 58 and the active site residues of the enzyme. Key interactions include hydrogen bonds with cysteine residues and aromatic interactions with tyrosine residues, which are critical for its inhibitory potency .
Q & A
Q. How can researchers experimentally confirm the selectivity of MAO-B Inhibitor 58 for MAO-B over MAO-A?
To validate isoform selectivity, perform parallel enzymatic assays using recombinant human MAO-A and MAO-B under identical conditions. Measure IC50 values for both isoforms using a substrate like kynuramine (for MAO-B) or serotonin (for MAO-A). Competitive inhibition assays with Lineweaver-Burk plots can further confirm selectivity by comparing binding affinities (Ki values) . For example, coumarin derivatives in prior studies demonstrated >100-fold selectivity for MAO-B over MAO-A using this approach .
Q. What methodological steps are critical to confirm the reversible nature of MAO-B Inhibitor 58?
Conduct dialysis experiments: Incubate the inhibitor with MAO-B, then dialyze the mixture to remove unbound inhibitor. Measure residual enzyme activity post-dialysis. A reversible inhibitor will show restored activity (e.g., 87% recovery in prior studies), while irreversible inhibitors (e.g., (R)-deprenyl) show minimal recovery (<5%) . Competitive inhibition kinetics (intersecting y-axis on Lineweaver-Burk plots) further support reversibility .
Q. Which standard assays are recommended for quantifying MAO-B inhibition activity?
Use fluorometric or spectrophotometric assays with kynuramine as a substrate. Monitor the oxidation product, 4-hydroxyquinoline, at 315 nm. Include controls with known inhibitors (e.g., selegiline for irreversible inhibition) and validate results via dose-response curves (IC50) and time-dependent activity loss .
Advanced Research Questions
Q. How can structural biology techniques resolve conflicting data on MAO-B Inhibitor 58’s binding mode?
Perform X-ray crystallography or cryo-EM to visualize inhibitor-enzyme complexes. For example, mofegiline’s covalent binding to MAO-B’s flavin N(5) was confirmed via crystallography, resolving ambiguity about irreversible mechanisms . Molecular dynamics simulations can further assess binding stability and conformational changes .
Q. What strategies address discrepancies between in vitro and in vivo efficacy of MAO-B Inhibitor 58?
Evaluate pharmacokinetic factors (e.g., blood-brain barrier penetration) using LC-MS/MS in rodent models. Assess compensatory mechanisms (e.g., GABAergic signaling in astrocytes) that may reduce in vivo potency. Compare reversible vs. irreversible inhibitors: reversible agents avoid enzyme depletion and downstream compensatory pathways, which may explain efficacy variations .
Q. How can computational models improve the design of MAO-B Inhibitor 58 derivatives?
Apply QSAR (Quantitative Structure-Activity Relationship) models combined with complex network analysis to predict inhibitory activity and selectivity. Validate predictions by synthesizing derivatives and testing IC50/ Ki values. For example, a QSAR model correctly predicted 27/33 coumarin derivatives’ MAO-B activity, enabling targeted synthesis .
Q. What experimental frameworks resolve contradictory inhibition constants (Ki) reported across studies?
Standardize assay conditions (substrate concentration, pH, temperature) and validate inhibitor purity via HPLC. Use global fitting of enzyme kinetics data to minimize variability. For mixed inhibition mechanisms (e.g., virodhamine), employ Dixon plots and secondary replots to distinguish competitive vs. non-competitive components .
Q. How do researchers distinguish competitive vs. non-competitive inhibition in MAO-B Inhibitor 58?
Generate Lineweaver-Burk plots at varying substrate and inhibitor concentrations. Competitive inhibition shows intersecting y-axes (constant Vmax, increasing Km), while non-competitive inhibition displays intersecting x-axes (decreased Vmax, constant Km). For MAO-B Inhibitor 58, intersecting y-axes in prior studies confirmed competitive binding .
Key Notes for Experimental Design
- Data Reproducibility : Include ≥3 replicates per condition and report SEM/error margins .
- Structural Validation : Cross-validate crystallography data with mutagenesis (e.g., active-site residue substitutions) .
- Ethical & Novelty Checks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
